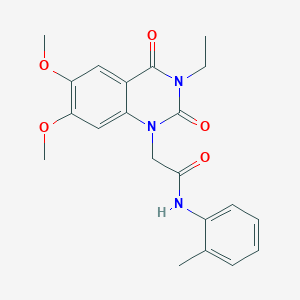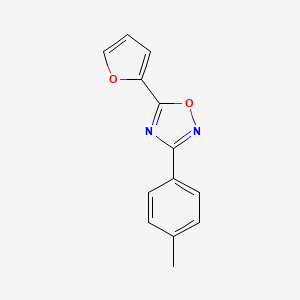
5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as FMOX, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. This compound is of particular interest due to its unique chemical structure and potential for use in the development of new drugs and materials.
作用機序
The mechanism of action of 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, research has shown that 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has a unique chemical structure that may allow it to interact with biological systems in a variety of ways. Some studies have suggested that 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole may have anti-inflammatory and antioxidant properties, while others have suggested that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Research has shown that 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has a variety of biochemical and physiological effects. Studies have suggested that 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole may have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of diseases and conditions. Additionally, research has suggested that 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole may have potential as an anti-cancer agent, although more research is needed in this area.
実験室実験の利点と制限
One of the advantages of using 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its unique chemical structure, which may allow it to interact with biological systems in a variety of ways. Additionally, 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is relatively easy to synthesize and is readily available in large quantities. However, one of the limitations of using 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are a variety of future directions for research on 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential avenue of research is the development of new drugs and materials based on the unique chemical structure of 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. Additionally, more research is needed to fully understand the mechanism of action of 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole and its potential applications in the treatment of various diseases and conditions. Finally, more research is needed to explore the potential uses of 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in materials science and other fields.
合成法
5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of furfurylamine with 4-methylphenylisocyanate in the presence of a catalyst. Other methods of synthesis include the reaction of furfuryl alcohol with 4-methylphenylhydrazine in the presence of an acid catalyst.
科学的研究の応用
5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential use in the development of new drugs and materials. Research has shown that 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has a variety of potential applications in the fields of medicine, biology, and materials science.
特性
IUPAC Name |
5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-4-6-10(7-5-9)12-14-13(17-15-12)11-3-2-8-16-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXURVXTYOJCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)



![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)
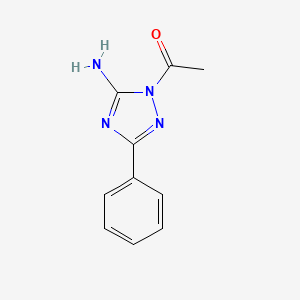

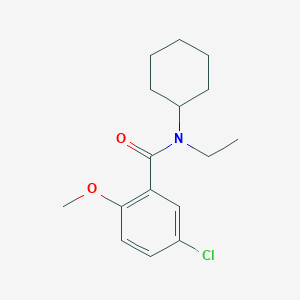
![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)
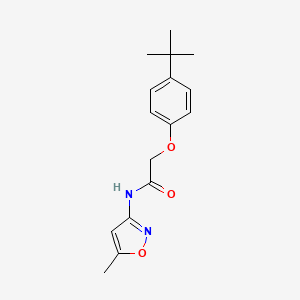
![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)
